
2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-1H-indole-5-carboxamide is a chemical compound with the molecular formula C11H12N2O . It is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton is found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring. The nitrogen atom in the pyrrole ring participates in the aromatic system of the molecule .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 188.23 . The melting point is reported to be between 170-172°C .Aplicaciones Científicas De Investigación
Allosteric Modulation of Cannabinoid Receptor 1
Research has shown that certain derivatives of indole-2-carboxamides, including compounds related to 2,3-dimethyl-1H-indole-5-carboxamide, are potent allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds demonstrate significant impact on binding affinity and cooperativity, indicating potential applications in modulating CB1 receptor activity (Khurana et al., 2014).
Cancer Imaging with PET Tracers
Compounds structurally related to this compound have been explored for their potential as positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. The synthesis and application of these compounds in cancer imaging highlight their potential role in diagnostic procedures (Wang et al., 2005).
Formation of Furoindole Derivatives
The chemical behavior of compounds similar to this compound in forming furoindole derivatives has been studied. These findings are important for understanding the chemical properties and potential applications of these compounds in synthetic organic chemistry (Grinev et al., 1977).
Antioxidative Properties
Some indole-2 and 3-carboxamides, which are structurally related to this compound, have been proposed as selective cyclooxygenase inhibitors and demonstrated antioxidative properties. This suggests their potential use as antioxidants and in managing oxidative stress-related conditions (Aboul‐Enein et al., 2004).
Reactivity Analysis and Anticancer Activity
A carboxamide derivative with structural similarities to this compound was analyzed using electronic structure approaches. The study provided insights into its chemical characteristics and potential anticancer activity, indicating the broader applicability of related compounds in medicinal chemistry (Al-Otaibi et al., 2022).
Synthesis of Indole-3-carboxamides
The synthesis of indole-3-carboxamides from precursors related to this compound has been explored, highlighting their potential in the development of various pharmaceuticals and chemical entities (Mizukami et al., 2016).
Ring-Opening Polymerization
Compounds including N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide, a molecule related to this compound, have been used as efficient hydrogen-bonding organocatalysts for ring-opening polymerization of l-lactide, indicating their potential in polymer science (Koeller et al., 2009).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
While specific future directions for 2,3-dimethyl-1H-indole-5-carboxamide are not mentioned in the literature, indole derivatives are of wide interest due to their diverse biological activities and potential for therapeutic applications . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-7(2)13-10-4-3-8(11(12)14)5-9(6)10/h3-5,13H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDNBUVXGOULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

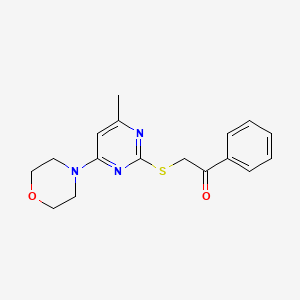
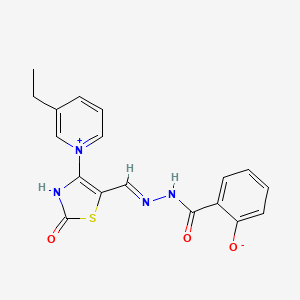

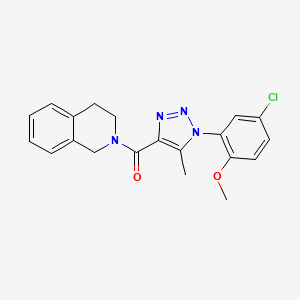
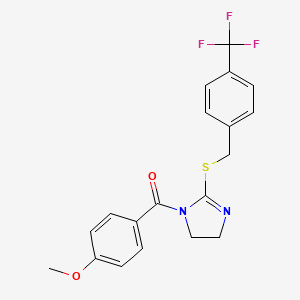
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731108.png)
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2731109.png)
![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2731111.png)
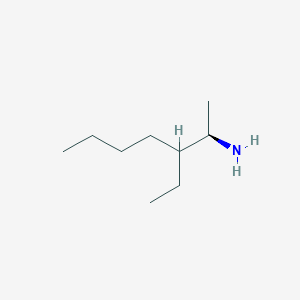
![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
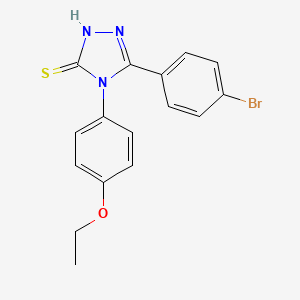
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2731115.png)
![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)